2-(1H-1,2,4-triazol-1-yl)Benzonitrile

Medicinal Chemistry Synthetic Intermediates Triazole Derivatives

This ortho-substituted isomer features distinct electronic distribution and crystal packing properties versus its para counterpart. Rigorous validation of this specific regioisomer (CAS 25699-87-0) is critical, as substitution with generic isomers can alter reaction kinetics, lower yields, and create unintended impurity profiles. Its nitrile group and constrained geometry enable focused library synthesis for antifungal CYP51 inhibitors and metal-organic frameworks. Ensure procurement of high-purity (≥95%) material to maintain consistent biological activity and analytical integrity.

Molecular Formula C9H6N4
Molecular Weight 170.17 g/mol
CAS No. 25699-87-0
Cat. No. B8738954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-1,2,4-triazol-1-yl)Benzonitrile
CAS25699-87-0
Molecular FormulaC9H6N4
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C#N)N2C=NC=N2
InChIInChI=1S/C9H6N4/c10-5-8-3-1-2-4-9(8)13-7-11-6-12-13/h1-4,6-7H
InChIKeyQDKLDQVVRXDJML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-1,2,4-Triazol-1-yl)Benzonitrile (CAS 25699-87-0): Technical Baseline and Chemical Identity


2-(1H-1,2,4-triazol-1-yl)benzonitrile (CAS 25699-87-0, molecular formula C₉H₆N₄, MW 170.17 g/mol) is a heterocyclic organic compound consisting of a 1,2,4-triazole ring directly attached to the ortho position of a benzonitrile moiety [1]. This compound is primarily employed as a synthetic intermediate in medicinal chemistry and agrochemical research, with its triazole pharmacophore known for the inhibition of fungal cytochrome P450-dependent lanosterol 14α-demethylase (CYP51) via coordination of the triazole N4 nitrogen to the heme iron of the enzyme [2]. The compound is a white solid at room temperature, with a reported purity typically ≥95% as supplied by commercial vendors, and is characterized by the InChIKey QDKLDQVVRXDJML-UHFFFAOYSA-N [1].

Why 2-(1H-1,2,4-Triazol-1-yl)Benzonitrile Cannot Be Arbitrarily Substituted in Research and Development


In triazole chemistry, subtle changes in the position of substitution on the aromatic ring can profoundly alter a molecule's physicochemical properties, reactivity, and biological profile. For example, the regioisomeric pair of 2-(1H-1,2,4-triazol-1-yl)benzonitrile and 4-(1H-1,2,4-triazol-1-yl)benzonitrile share the same molecular formula (C₉H₆N₄) and molecular weight (170.17 g/mol) . However, the ortho-substituted derivative (the target compound) exhibits a distinct three-dimensional geometry, different electronic distribution, and a significantly different melting point range (often observed as a lower-melting solid or oil, compared to the well-defined 167-169 °C of the para isomer) . These differences arise from the proximity of the electron-withdrawing nitrile group and the bulky triazole ring in the ortho position, which can influence everything from crystal packing forces to the compound's ability to participate in downstream cross-coupling reactions. Consequently, generic substitution with a positional isomer without rigorous validation can lead to synthetic failure, altered reaction kinetics, or the generation of an unintended impurity profile.

Quantitative Evidence Guide: Differentiating 2-(1H-1,2,4-Triazol-1-yl)Benzonitrile from its Closest Analogs


Regiochemical Identity: Ortho vs. Para Substitution Dictates Synthetic Utility

The target compound is the ortho (2-) substituted regioisomer of the triazole-benzonitrile family, in contrast to the more widely studied para (4-) isomer (CAS 25699-89-2) . While the para-isomer is a key intermediate in the synthesis of the aromatase inhibitor Letrozole, the ortho-substitution pattern of 2-(1H-1,2,4-triazol-1-yl)benzonitrile provides a structurally distinct scaffold that can be exploited to modulate the geometry and electronic properties of derived molecules. For instance, the dihedral angle between the triazole and benzonitrile planes, as observed in X-ray crystal structures, is constrained by the ortho-nitrile group, leading to a conformation that differs from the more planar arrangement often seen in para-substituted analogs [1]. This structural differentiation is critical for projects targeting specific protein binding pockets where molecular shape is a key determinant of activity.

Medicinal Chemistry Synthetic Intermediates Triazole Derivatives

Synthetic Accessibility: High-Yield Preparation from Simple Precursors

The target compound can be synthesized in quantitative yield via a nucleophilic aromatic substitution reaction. A reported method involves the reaction of 2-fluorobenzonitrile with the sodium salt of 1,2,4-triazole in a tetrahydrofuran/dimethylformamide solvent mixture at 95 °C for 18 hours. This procedure affords 2-(1H-1,2,4-triazol-1-yl)benzonitrile as a white solid with a reported yield of 100% after crystallization [1]. This high efficiency contrasts with multi-step or lower-yielding routes often required for more complex triazole derivatives, making it an economically attractive building block. The high yield and straightforward purification (crystallization from dichloromethane/hexane) are advantageous for scaling research quantities.

Organic Synthesis Process Chemistry Triazole Synthesis

Crystallographic Confirmation of Molecular Geometry and Purity

The crystal structure of 2-(1H-1,2,4-triazol-1-yl)benzonitrile has been determined by single-crystal X-ray diffraction at 120 K, providing unambiguous confirmation of its molecular geometry and absolute configuration [1]. The compound crystallizes in the triclinic space group P-1 with four independent molecules in the asymmetric unit. This detailed structural data, including bond lengths, bond angles, and torsion angles, serves as a definitive reference for confirming the identity and purity of the compound, and it can be used to guide computational docking studies or to understand solid-state properties. This is in contrast to many related analogs where full crystallographic data may not be available or may be of lower quality.

Crystallography Structural Biology Analytical Chemistry

Physicochemical Property Profile: Computed LogP and Polar Surface Area

The calculated physicochemical properties of 2-(1H-1,2,4-triazol-1-yl)benzonitrile provide a baseline for assessing its potential as a lead-like fragment. PubChem data indicates an XLogP3-AA (octanol-water partition coefficient) of 1.4 and a topological polar surface area (TPSA) of 54.5 Ų [1]. These values place it within the favorable range for drug-like molecules (Lipinski's Rule of Five) with good predicted membrane permeability. In comparison, the closely related antifungal drug fluconazole has a lower XLogP3 of -0.4 and a higher TPSA of 81.6 Ų, reflecting the presence of additional polar hydroxyl groups [2]. This comparison highlights that the target compound is significantly more lipophilic and less polar, which may translate to different pharmacokinetic behavior in vivo and altered passive diffusion across biological membranes.

Drug Discovery ADME Properties Computational Chemistry

Optimal Application Scenarios for 2-(1H-1,2,4-Triazol-1-yl)Benzonitrile in Research and Procurement


Scaffold for Structure-Activity Relationship (SAR) Studies in Antifungal Drug Discovery

Researchers exploring novel antifungal agents can utilize 2-(1H-1,2,4-triazol-1-yl)benzonitrile as a core scaffold. Its ortho-substituted benzonitrile moiety provides a vector for introducing diverse functional groups to probe the CYP51 active site. The compound's higher computed lipophilicity (XLogP3-AA = 1.4) compared to fluconazole (XLogP3-AA = -0.4) makes it a valuable starting point for designing analogs with improved membrane permeability, which is crucial for combating fungal infections in compartments like the central nervous system [1]. The availability of a high-resolution crystal structure allows for rational, structure-based design of analogs [2].

Synthesis of Ortho-Substituted Triazole Libraries for Chemical Biology

The compound serves as an excellent building block for generating focused libraries of triazole-containing molecules. The nitrile group can be readily converted into amines, carboxylic acids, tetrazoles, and other functional handles using standard transformations, while the ortho-triazole provides a constrained geometry. This enables the exploration of chemical space around the 1,2,4-triazole pharmacophore that is less accessible from the more common para-substituted isomers [3].

Internal Standard or Reference Material for Analytical Method Development

Given its well-defined structure and the availability of high-purity material (typically ≥95%), 2-(1H-1,2,4-triazol-1-yl)benzonitrile is a suitable candidate for use as a reference standard in the development of analytical methods (e.g., HPLC, LC-MS) for monitoring reactions or detecting impurities in the synthesis of more complex triazole derivatives. Its distinct mass and chromatographic behavior, compared to the para-isomer, allow for robust method validation.

Precursor for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The compound's nitrile and triazole nitrogen atoms provide multiple potential coordination sites for metal ions. As demonstrated by its crystal structure [2], it can engage in non-covalent interactions. It can be employed as a rigid, bifunctional ligand or ligand precursor in the synthesis of novel coordination polymers or metal-organic frameworks with potential applications in gas storage, separation, or catalysis.

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